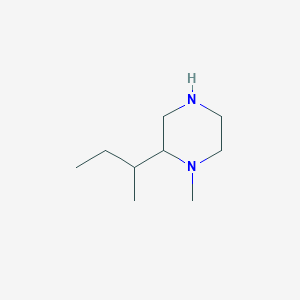
2-(Sec-butyl)-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sec-butyl)-1-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its secondary butyl group attached to the second carbon and a methyl group attached to the first nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butyl)-1-methylpiperazine typically involves the reaction of 1-methylpiperazine with sec-butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 1-methylpiperazine attacks the electrophilic carbon of the sec-butyl halide, displacing the halide ion.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced derivatives like secondary amines.
Substitution: Various substituted piperazines depending on the substituent used.
Scientific Research Applications
2-(Sec-butyl)-1-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Sec-butyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Lacks the sec-butyl group, making it less hydrophobic.
2-(Sec-butyl)piperazine: Similar structure but without the methyl group on the nitrogen.
N-Methylpiperazine: Similar but with different substitution patterns.
Uniqueness
2-(Sec-butyl)-1-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a sec-butyl group and a methyl group enhances its hydrophobicity and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-butan-2-yl-1-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-8(2)9-7-10-5-6-11(9)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
KDQLZFGGYJZPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CNCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


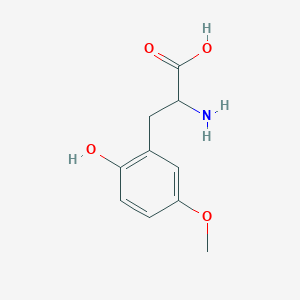



![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)

![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
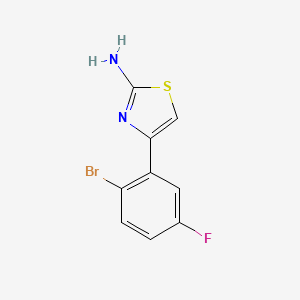
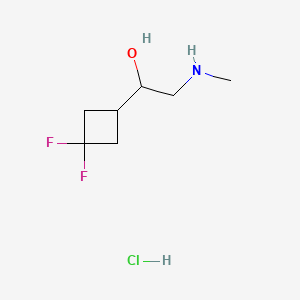
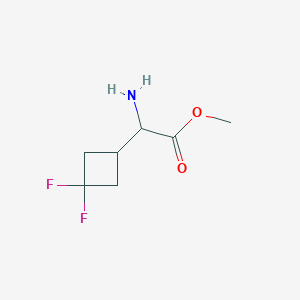

![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)


